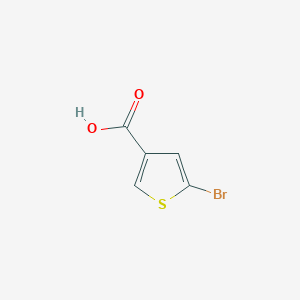

5-Bromothiophene-3-carboxylic acid

描述

Significance of Halogenated Thiophene (B33073) Carboxylic Acids in Heterocyclic Chemistry

Halogenated thiophene carboxylic acids represent a cornerstone in heterocyclic chemistry, primarily because of the versatile reactivity imparted by the halogen and carboxylic acid functional groups. iust.ac.ir The thiophene ring itself is an electron-rich aromatic system, and the introduction of an electron-withdrawing halogen atom, such as bromine, modifies its electronic properties and reactivity in electrophilic substitution reactions. iust.ac.ir Halogenation of thiophenes occurs readily and allows for the creation of specific isomers that can serve as building blocks. iust.ac.ir

These halogenated compounds are crucial intermediates in the synthesis of a wide array of functional molecules. For instance, they are key building blocks for new families of 1,2,4-triazole (B32235) insecticides. nih.gov The halogen atom provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. This capability allows for the integration of the thiophene moiety into larger, more complex structures. The carboxylic acid group, on the other hand, can be converted into various other functional groups like esters, amides, or acid chlorides, further expanding its synthetic utility. nih.govwikipedia.org This dual functionality makes halogenated thiophene carboxylic acids, including the 5-bromo-3-carboxylic acid isomer, indispensable tools for chemists aiming to construct novel heterocyclic systems for applications in medicinal chemistry and materials science. utm.mymdpi.com

Role of 5-Bromothiophene-3-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and functional organic materials. cymitquimica.comguidechem.com Its utility stems from the presence of two distinct reactive sites: the bromine atom at the 5-position and the carboxylic acid at the 3-position. The bromine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions to introduce new substituents. The carboxylic acid group can undergo standard transformations such as esterification or amidation, or it can direct reactions to other positions on the thiophene ring.

A notable application is in the synthesis of more complex thiophene derivatives. For example, it serves as the starting material for producing 5-bromo-2-formyl-3-thiophenecarboxylic acid. guidechem.com This transformation involves deprotonation at low temperatures followed by reaction with dimethylformamide (DMF), demonstrating the compound's ability to undergo selective functionalization. guidechem.com Furthermore, this compound is used in the synthesis of polymers for applications in organic electronics, such as organic photovoltaic cells and semiconductors. cymitquimica.com The copolymerization of this molecule with other monomers has been shown to enhance the properties of the resulting polymers. cymitquimica.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is predominantly focused on its application as a structural motif in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, highlighting its importance as a pharmacophore.

Medicinal Chemistry : Halogenated thiophenes are integral to the development of new therapeutic agents. For example, thiophene-based chalcones have been synthesized and investigated for their potential anti-HIV and antibacterial properties. utm.my Specifically, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to have promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com The core structure of this compound provides a scaffold that can be elaborated to target various biological systems.

Materials Science : In the field of materials science, this compound and its derivatives are used as building blocks for organic electronic materials. cymitquimica.com They can act as acceptor units in polymers designed for organic photovoltaic devices. cymitquimica.com The tunable electronic properties of the thiophene ring, modified by the bromo and carboxylic acid substituents, are crucial for designing materials with specific charge-transport and light-absorbing properties. Research in this area explores the synthesis of novel copolymers to improve the efficiency and stability of organic solar cells and other electronic devices. cymitquimica.com

Synthetic Methodology : The compound is also a subject of research in the development of new synthetic methods. Its defined substitution pattern makes it an ideal substrate for testing and optimizing new cross-coupling reactions and functional group transformations in heterocyclic chemistry. nih.gov

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100523-84-0 | sigmaaldrich.comnih.govacrospharmatech.comsigmaaldrich.com |

| Molecular Formula | C₅H₃BrO₂S | cymitquimica.comsigmaaldrich.comnih.govacrospharmatech.com |

| Molecular Weight | 207.05 g/mol | cymitquimica.comsigmaaldrich.comnih.govacrospharmatech.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 140-144 °C | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| SMILES String | O=C(O)c1csc(Br)c1 | cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.comnih.govacrospharmatech.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNXGPMGMAKDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476351 | |

| Record name | 5-bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-84-0 | |

| Record name | 5-Bromo-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100523-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromothiophene 3 Carboxylic Acid

Established Synthetic Routes to 5-Bromothiophene-3-carboxylic Acid

The synthesis of this compound is primarily achieved through the direct bromination of thiophene-3-carboxylic acid. However, alternative methods for producing brominated thiophene (B33073) carboxylic acids have also been developed, offering different approaches to this class of compounds.

Regioselective Bromination of Thiophene-3-carboxylic Acid

The most common and direct method for synthesizing this compound is the regioselective bromination of thiophene-3-carboxylic acid. This electrophilic substitution reaction is highly specific due to the directing effects of the substituents on the thiophene ring.

The electron-donating nature of the sulfur atom in the thiophene ring activates the adjacent α-positions (C2 and C5) towards electrophilic attack. However, the carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C2 and C4 positions. The interplay of these electronic effects directs the incoming electrophile, in this case, bromine, to the C5 position. This results in the selective formation of this compound as the major product. vaia.com

A typical laboratory procedure involves dissolving thiophene-3-carboxylic acid in a suitable solvent, such as acetic acid, and then treating it with a brominating agent. guidechem.com Elemental bromine (Br₂) is a common choice for this transformation. guidechem.com The reaction is typically carried out at a controlled temperature to ensure selectivity and prevent over-bromination. For instance, a procedure describes the slow addition of bromine to a solution of 3-thiophenecarboxylic acid in acetic acid at the same temperature for one hour, followed by the addition of ice to precipitate the product. guidechem.com This method has been reported to yield the desired product in high purity and good yield, around 80%. guidechem.com

Another brominating agent that can be employed is N-bromosuccinimide (NBS), often used in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Pyridinium tribromide has also been utilized in acetic acid, with the reaction being stirred at 40 °C for several hours.

The stability of the intermediate carbocation formed during the electrophilic attack is a key factor in determining the regioselectivity. Attack at the C5 position leads to a more stable intermediate compared to attack at the C2 position, as it avoids placing a positive charge adjacent to the electron-withdrawing carboxylic acid group. vaia.com

Alternative Synthetic Approaches for Bromothiophene Carboxylic Acids

While direct bromination of thiophene-3-carboxylic acid is the most straightforward route to the 5-bromo isomer, other synthetic strategies exist for preparing various brominated thiophene carboxylic acids. These alternative approaches can be particularly useful when different substitution patterns are desired or when the starting materials are more readily available.

One such approach involves the bromination of a pre-existing thiophene derivative followed by the introduction of the carboxylic acid functionality. For example, a multi-step synthesis can start with the bromination of a suitable thiophene precursor, followed by a metal-halogen exchange reaction to form an organometallic intermediate. This intermediate can then be carboxylated by reacting it with carbon dioxide (CO₂) to introduce the carboxylic acid group. beilstein-journals.org

Another strategy involves a one-pot bromination/debromination procedure. For instance, 3-methylthiophene (B123197) can be converted to 2,4-dibromo-3-methylthiophene, which serves as a key intermediate. The carboxylic acid functionality can then be introduced via a Grignard reaction followed by carbonation or through a palladium-catalyzed carbonylation reaction under carbon monoxide pressure. beilstein-journals.org

Furthermore, existing brominated thiophenes can be functionalized to introduce a carboxylic acid group. For example, 3-bromothiophene (B43185) can serve as a starting material for the synthesis of 3-substituted thiophenes. orgsyn.org Although not a direct route to this compound, these methods highlight the versatility of synthetic strategies for accessing this class of compounds.

The table below summarizes some of the synthetic routes to brominated thiophene carboxylic acids, including the specific case of this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| Thiophene-3-carboxylic acid | Bromine, Acetic acid | This compound | guidechem.com |

| Thiophene-3-carboxylic acid | N-Bromosuccinimide, DCM/DMF | This compound | |

| Thiophene-3-carboxylic acid | Pyridinium tribromide, Acetic acid, 40°C | This compound | |

| 3-Methylthiophene | 1. NBS/AcOH; 2. Pd(OAc)₂/DPPP, Na₂CO₃, EtOH, CO pressure | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | beilstein-journals.org |

| 3-Methylthiophene-2-carboxylic acid | 1. SOCl₂; 2. NH₃; 3. POCl₃; 4. Br₂/DMF; 5. NaOH/H₂O; 6. Zn/AcOH | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | beilstein-journals.org |

Functionalization and Derivatization Strategies Utilizing this compound

The presence of both a carboxylic acid and a bromine atom on the thiophene ring makes this compound a valuable and versatile intermediate for further chemical modifications. These functional groups can be selectively targeted to introduce a wide range of substituents and build more complex molecular architectures.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into an ester through various esterification methods. This transformation is often a necessary step to protect the carboxylic acid group or to modify the compound's properties for specific applications.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Another widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govorganic-chemistry.org This method is particularly advantageous as it can be carried out under mild conditions and is effective even for sterically hindered alcohols and carboxylic acids. organic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC, followed by nucleophilic attack of the alcohol. organic-chemistry.org

For example, the esterification of 5-bromothiophene-2-carboxylic acid with amyl alcohol has been achieved using DCC and DMAP in dichloromethane (DCM) at room temperature. nih.gov Similarly, phenethyl 5-bromothiophene-2-carboxylate has been synthesized from 5-bromothiophene-2-carboxylic acid and 2-phenylethanol (B73330) using the same reagents. nih.gov While these examples pertain to the 2-carboxylic acid isomer, the principles are directly applicable to the 3-carboxylic acid isomer.

The table below provides examples of esterification reactions involving bromothiophene carboxylic acids.

| Carboxylic Acid | Alcohol | Coupling Agent/Catalyst | Product | Reference |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC, DMAP | Pentyl 5-bromothiophene-2-carboxylate | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | 2-Phenylethanol | DCC, DMAP | Phenethyl 5-bromothiophene-2-carboxylate | nih.gov |

Amidation Reactions to Form Thiophene-Pyrazole Amides

The carboxylic acid functionality of this compound can also be converted into an amide linkage, a common structural motif in many biologically active molecules. The formation of thiophene-pyrazole amides is a notable example of this derivatization strategy. dntb.gov.uacabidigitallibrary.orgnih.govuitm.edu.my

The synthesis of these amides typically involves the reaction of 5-bromothiophene carboxylic acid with a substituted pyrazole (B372694) amine. dntb.gov.uacabidigitallibrary.orgnih.gov Various coupling methodologies can be employed to facilitate this amide bond formation. One approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov However, in some cases, this method has been reported to give low yields. nih.gov

Alternative protocols have been explored to improve the efficiency of the amidation reaction. For instance, the use of titanium tetrachloride (TiCl₄) as a promoter in pyridine (B92270) as both a base and a solvent has been investigated. nih.gov Another approach involves refluxing the carboxylic acid and the pyrazole amine in a high-boiling solvent like xylene or toluene (B28343), sometimes with the addition of a boronic acid catalyst. nih.gov

A study on the synthesis of pyrazole-thiophene-based amide derivatives reported the reaction of 5-bromothiophene carboxylic acid with various pyrazole amines. dntb.gov.uacabidigitallibrary.orgnih.gov In one instance, the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine was attempted using several protocols, including TiCl₄/pyridine, DCC/DMAP, and refluxing in toluene with a boronic acid catalyst, all of which resulted in low yields of the desired amide. nih.gov However, the synthesis of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid and tert-butyl-3-amino-5-methylpyrazole-1-carboxylate was achieved in a moderate yield of 48% using TiCl₄ and pyridine. nih.gov This suggests that the choice of reactants and reaction conditions is crucial for the successful synthesis of these amides.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The bromine atom at the C5 position of this compound and its derivatives serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules. libretexts.orglibretexts.orgsigmaaldrich.cn

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The ester derivatives of this compound are excellent substrates for Suzuki coupling. For instance, pentyl 5-bromothiophene-2-carboxylate and phenethyl 5-bromothiophene-2-carboxylate have been successfully coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce a series of 5-arylthiophene-2-carboxylate derivatives in moderate to good yields. nih.gov

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of the Suzuki coupling of a 5-bromothiophene derivative, the cycle begins with the oxidative addition of the bromothiophene to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org

Other palladium-catalyzed reactions, such as the Stille, Negishi, Sonogashira, and Heck couplings, can also be employed to functionalize the C5 position of the thiophene ring. libretexts.orgnih.gov These reactions utilize different organometallic reagents, such as organotins (Stille), organozincs (Negishi), and terminal alkynes (Sonogashira), providing a broad scope for introducing diverse functionalities. libretexts.org The choice of catalyst, ligands, base, and solvent is critical for the success of these transformations and often needs to be optimized for specific substrates. nih.gov

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgsemanticscholar.org In the context of this compound, this palladium-catalyzed reaction enables the introduction of various aryl groups at the 5-position of the thiophene ring. The general reactivity order for halogens in this coupling is I > Br > OTf >> Cl > F. libretexts.org

The reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with the bromo-substituted thiophene in the presence of a palladium catalyst and a base. libretexts.orgsemanticscholar.org To facilitate the reaction, the carboxylic acid group is often esterified prior to the coupling reaction. For instance, pentyl 5-bromothiophene-2-carboxylate and phenethyl 5-bromothiophene-2-carboxylate have been successfully coupled with various arylboronic acids. nih.gov The choice of solvent can influence the reaction yield, with 1,4-dioxane (B91453) sometimes providing better results than toluene due to the higher solubility of the arylboronic acids. semanticscholar.org

A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in combination with a base like potassium phosphate (B84403) (K₃PO₄). semanticscholar.org The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated thiophene and regenerate the active palladium species. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives

| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Pentyl 5-phenylthiophene-2-carboxylate | N/A | nih.gov |

| Phenethyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 78 | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 75 | semanticscholar.org |

| 2,5-Dibromo-3-hexylthiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | 68 | semanticscholar.org |

Note: The table provides illustrative examples and yields may vary based on specific reaction conditions.

This methodology provides a regioselective approach to synthesize a variety of 5-arylthiophene-3-carboxylic acid derivatives, which are valuable intermediates for pharmaceuticals and materials science. semanticscholar.orgd-nb.inforesearchgate.net

Other Palladium-Mediated Coupling Processes

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives are amenable to other palladium-catalyzed cross-coupling reactions, expanding their synthetic utility. These reactions provide pathways to introduce a diverse range of functional groups at the 5-position.

Heck Reaction: This reaction involves the coupling of the bromo-thiophene with an alkene to form a new carbon-carbon bond, typically leading to the formation of a substituted styrenyl-thiophene derivative. thermofisher.combenthamopen.com The Heck reaction is known for its tolerance of a wide array of functional groups, including esters and carboxylic acids. thermofisher.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-thiophene and a terminal alkyne. benthamopen.com This method is instrumental in the synthesis of thienyl-alkynyl structures, which are of interest in materials science and as precursors for more complex molecules.

Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners for the bromo-thiophene. thermofisher.com While effective, the toxicity of organotin compounds is a significant drawback compared to the more environmentally benign boronic acids used in Suzuki-Miyaura coupling. thermofisher.com

Negishi Coupling: This process employs organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with the bromo-thiophene. thermofisher.com A key advantage of the Negishi reaction is its high functional group tolerance. thermofisher.com

Nucleophilic Substitution and Metal-Halogen Exchange Reactions

The bromine atom on the thiophene ring can also be exploited through nucleophilic substitution or metal-halogen exchange reactions, providing alternative routes for functionalization.

Generation of Lithiated Intermediates

A key strategy for activating the 5-position of this compound for subsequent reactions is the generation of a lithiated intermediate via metal-halogen exchange. This is typically achieved by treating the bromo-thiophene with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi). acs.org

The reaction proceeds by deprotonation of the carboxylic acid followed by the lithium-bromine exchange, forming a dianion species, specifically lithium 5-lithiothiophene-3-carboxylate. acs.org The use of t-BuLi has been shown to provide better regioselectivity compared to other organolithium reagents like s-BuLi. acs.org It is noteworthy that deprotonation of the carboxylic acid is a faster process than the metal-halogen exchange. acs.org

Subsequent Addition Reactions

Once the lithiated intermediate is generated, it serves as a potent nucleophile that can react with a variety of electrophiles. This allows for the introduction of a wide range of substituents at the 5-position of the thiophene ring.

For example, the dianion can be trapped with electrophiles like N,N-dimethylformamide (DMF) to introduce a formyl group, leading to the synthesis of 5-formyl-3-thiophenecarboxylic acid derivatives. encyclopedia.pub Quenching the reaction with deuterium (B1214612) oxide (D₂O) can be used to introduce a deuterium atom, which is useful for mechanistic studies. acs.org

These addition reactions are highly regioselective, a direct consequence of the regiospecific generation of the lithiated intermediate. acs.org This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a powerful tool for the synthesis of specifically substituted thiophene derivatives.

Cycloaddition Reactions Involving Thiophene S-Oxides Derived from Halogenated Thiophenes (General Context)

Thiophene S-oxides are reactive intermediates that can participate in cycloaddition reactions, serving as dienes in Diels-Alder type transformations. researchtrends.netresearchgate.net While not stable compounds, they can be generated in situ from the corresponding thiophenes, including halogenated thiophenes, through oxidation. researchtrends.netresearchgate.net

The oxidation of thiophenes to thiophene S-oxides is often carried out using peracids like meta-chloroperoxybenzoic acid (m-CPBA). researchtrends.netresearchgate.net The presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can facilitate the reaction and, in some cases, allow for the isolation of the thiophene S-oxide. researchgate.netresearchgate.net

These thiophene S-oxides can then react with various dienophiles, including alkenes and alkynes, in [4+2] cycloaddition reactions. researchtrends.netrsc.org The cycloaddition often proceeds with high stereoselectivity. researchgate.netresearchgate.net The resulting bicyclic adducts can then undergo further transformations, such as SO extrusion, to yield substituted aromatic compounds. ua.es This sequence provides a pathway to construct highly functionalized carbocyclic and heterocyclic systems. Halogenated thiophenes can be utilized in these oxidative cycloadditions, leading to halogenated bicyclic intermediates. researchgate.net

Multicomponent Reactions Incorporating 5-Bromothiophene Subunits (e.g., Biginelli Reaction)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient synthetic strategies. nih.goveurekaselect.com The Biginelli reaction is a classic example of an MCR, traditionally involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones. youtube.comorganic-chemistry.org

Derivatives of this compound, particularly the corresponding aldehyde (5-bromo-3-thiophenecarbaldehyde), can be incorporated as the aldehyde component in Biginelli-type reactions. This allows for the synthesis of dihydropyrimidine (B8664642) derivatives bearing a 5-bromothienyl substituent. These heterocyclic products are of significant interest due to their potential biological activities. nih.gov

The reaction mechanism is believed to initiate with the condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This electrophilic species is then attacked by the enol of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the final dihydropyrimidine product. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. youtube.comorganic-chemistry.org The use of 5-bromothiophene derivatives in such MCRs provides a direct and atom-economical route to complex, medicinally relevant scaffolds.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being actively applied to the synthesis and derivatization of this compound. Key areas of focus include the use of alternative reaction media and the development of more efficient and recyclable catalytic systems.

Solvent-Free Synthetic Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, leading to the exploration of solvent-free and mechanochemical synthetic methods. These approaches not only reduce environmental impact but can also offer benefits such as shorter reaction times and improved yields.

Another notable solvent-free method involves the one-pot synthesis of thiophene derivatives from ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at elevated temperatures (65 °C), completely avoiding the use of solvents. mdpi.com Furthermore, the bromination of thiophenes, a key step in the synthesis of this compound, has been achieved under solvent-free conditions using quaternary ammonium tribromides. These reactions are often rapid, regioselective, and produce high yields without the need for traditional, often hazardous, solvents. nih.gov

The table below summarizes various solvent-free approaches applicable to thiophene synthesis and functionalization, highlighting the potential for their adaptation to this compound production.

Interactive Data Table: Solvent-Free Methodologies in Thiophene Chemistry

| Reaction Type | Reagents/Conditions | Key Advantages | Potential for this compound Synthesis |

| Gewald Synthesis | High-Speed Ball Milling | Reduced waste, enhanced efficiency | Synthesis of amino-functionalized precursors |

| One-Pot Thiophene Synthesis | Ammonium thiocyanate, acyl chlorides, etc. (65 °C) | No solvent, high atom economy | Direct synthesis of functionalized thiophene core |

| Bromination | Quaternary ammonium tribromides (thermal or microwave) | Rapid, regioselective, high yields | Direct bromination of thiophene-3-carboxylic acid |

| Amide Synthesis | Mechanochemical with coupling agents | Mild conditions, short reaction times | Derivatization of the carboxylic acid group |

Catalyst Efficiency and Recyclability

The derivatization of this compound, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling, heavily relies on catalysts, typically palladium-based. Green chemistry principles drive the development of catalysts that are highly efficient, requiring low loadings, and can be easily recovered and reused, minimizing metal contamination in the final product and reducing costs.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are at the forefront of this effort. These catalysts can be readily separated from the reaction mixture by simple filtration. Examples include palladium nanoparticles supported on various materials such as silica, magnetic nanoparticles (e.g., Fe3O4), and polymers. researchgate.netnih.gov

For instance, a Merrifield resin-supported phenanthroline–palladium(II) complex has demonstrated high activity and stability in Suzuki-Miyaura cross-coupling reactions at room temperature. organic-chemistry.org This catalyst could be reused for at least ten cycles with only a minor decrease in activity, showcasing its excellent recyclability. organic-chemistry.org Similarly, palladium nanoparticles supported on modified Fe3O4 have shown exceptional catalytic performance with very short reaction times and high turnover frequencies (TOF). mdpi.com

The development of recyclable nickel and copper-based catalysts is also gaining traction as a more sustainable and cost-effective alternative to palladium. mdpi.com For example, a novel covalent organic framework (COF)-based copper heterogeneous catalyst has been developed for Suzuki cross-coupling reactions under mild, room temperature conditions in a non-toxic solvent, and it can be recycled multiple times without significant loss of activity. researchgate.net

The table below presents data on the efficiency and recyclability of various catalytic systems relevant to the derivatization of brominated thiophenes.

Interactive Data Table: Catalyst Efficiency and Recyclability in Thiophene Derivatization

| Catalyst System | Support/Ligand | Reaction Type | Efficiency (Yield %) | Recyclability (No. of Cycles) | Reference |

| Pd(II) Complex | Merrifield Resin-Phenanthroline | Suzuki-Miyaura Coupling | >83% (after 10 cycles) | At least 10 | organic-chemistry.org |

| Pd Nanoparticles | Dioxime-functionalized Fe3O4 | Suzuki-Miyaura Coupling | High (TOF > 50,000) | High | mdpi.com |

| Pd/H-MOR | Mordenite Zeolite | Suzuki-Miyaura Coupling | 95% (1st run), 90% (10th run) | At least 10 | nih.gov |

| Cu-TAPB-BTDA-COF | Covalent Organic Framework | Suzuki-Miyaura Coupling | Excellent | Multiple | researchgate.net |

| Ni/Al2O3–SiO2 | Alumina-Silica | Negishi-like Coupling | Up to 86% | Not specified | baranlab.org |

Advanced Spectroscopic and Structural Characterization Techniques for 5 Bromothiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural details of 5-Bromothiophene-3-carboxylic acid by mapping the magnetic environments of its constituent protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, the protons on the thiophene (B33073) ring are of particular interest. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. This significant downfield shift is a characteristic feature of carboxylic acid protons. libretexts.org The protons on the thiophene ring itself will exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 8.25 | d |

| H4 | 7.65 | d |

| COOH | 12.5 (broad) | s |

Note: Data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid in this compound is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbon atoms of the thiophene ring will have distinct chemical shifts influenced by the attached substituents. For instance, the carbon atom bonded to the bromine (C5) will be significantly affected by the halogen's electronegativity.

A study on a derivative, 2-ethylhexyl 2-bromothiophene-3-carboxylate, showed carbon signals at δ 167.3, 133.1, 132.0, 131.3, and 127.5 ppm, providing insight into the electronic environment of the carbon skeleton. rsc.org

Table 2: Representative ¹³C NMR Data for a Bromothiophene Carboxylate Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 167.3 |

| C-Br | 127.5 |

| Thiophene Ring Carbons | 133.1, 132.0, 131.3 |

Source: Adapted from supporting information for a study on 2-ethylhexyl 2-bromothiophene-3-carboxylate. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. columbia.edu For this compound, an HSQC spectrum would show correlations between the thiophene ring protons (H2 and H4) and their corresponding carbon atoms (C2 and C4). This is a powerful tool for unambiguously assigning the proton and carbon signals of the thiophene ring. columbia.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular structure. For example, an HMBC spectrum of this compound would show a correlation between the proton at the H2 position and the carbonyl carbon (C=O) of the carboxylic acid group, confirming their three-bond proximity. It would also show correlations between the ring protons and other ring carbons, helping to solidify the assignment of the carbon skeleton. columbia.eduresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorptions are expected:

O-H Stretch: The carboxylic acid O-H group exhibits a very broad and strong absorption band typically in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding.

C=O Stretch: The carbonyl group (C=O) of the carboxylic acid shows a strong, sharp absorption band around 1700 cm⁻¹. researchgate.net The exact position can be influenced by conjugation and hydrogen bonding.

C-Br Stretch: The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring itself will have characteristic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carbonyl | C=O Stretch | ~1700 | Strong |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Thiophene Ring | C=C Stretch | 1500-1600 | Medium-Weak |

| Carbon-Bromine | C-Br Stretch | 500-600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. For this compound (molecular weight: 207.05 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺). sigmaaldrich.comsigmaaldrich.com Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.

Common fragmentation pathways for carboxylic acids under EI conditions include: libretexts.org

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at M-17.

Loss of a carboxyl group (•COOH): This would lead to a fragment ion at M-45.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

The fragmentation pattern provides a fingerprint of the molecule, aiding in its identification and structural confirmation. libretexts.orgmiamioh.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound and its derivatives. This soft ionization technique allows for the analysis of thermally labile and polar molecules by creating gaseous ions from a liquid solution, which are then separated based on their mass-to-charge ratio (m/z) with high accuracy.

In the analysis of derivatives of this compound, such as its amides and esters, HR-EIMS provides unambiguous confirmation of their molecular formulas. For instance, in the synthesis of novel thiophene carboxamides, HR-MS is a standard characterization method to confirm the successful coupling of the carboxylic acid with various amines. mdpi.com The high resolution of the instrument allows for the differentiation between compounds with very similar nominal masses but different elemental compositions.

For example, a synthesized derivative like 5-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-3-carboxamide would be subjected to HR-EIMS to confirm its elemental formula of C13H11BrN2O2S. ontosight.ai The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass, with a minimal mass error (typically in the ppm range) providing strong evidence for the proposed structure.

Table 1: Illustrative HR-EIMS Data for a Hypothetical Derivative of this compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

| 5-bromo-N-phenylthiophene-3-carboxamide | C11H8BrNOS | 281.9637 | 281.9635 | -0.7 |

This level of precision is crucial for distinguishing between potential side products and the desired compound, thereby ensuring the purity and identity of the synthesized molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. This information is invaluable for confirming the connectivity of atoms and the stereochemistry of the molecule, which is something that cannot be definitively determined by spectroscopic methods alone. For example, the planarity of the thiophene ring and the orientation of the carboxamide or ester group relative to the ring can be precisely measured.

Analysis of Supramolecular Architectures and Molecular Packing Motifs

Beyond the individual molecular structure, X-ray crystallography reveals the supramolecular architecture, which is how molecules are arranged in the crystal lattice through non-covalent interactions. In the case of this compound derivatives, hydrogen bonding and halogen bonding are expected to be significant in dictating the molecular packing.

The carboxylic acid moiety, or the amide group in derivatives, can act as both a hydrogen bond donor and acceptor, leading to the formation of various motifs such as dimers or chains. The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom on an adjacent molecule, such as an oxygen or nitrogen atom. Furthermore, π-π stacking interactions between the aromatic thiophene rings can also play a crucial role in stabilizing the crystal structure. Understanding these packing motifs is important as they can influence the physical properties of the material, such as its melting point, solubility, and even its solid-state reactivity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are compared with the theoretical values calculated from the molecular formula of the compound, providing a verification of its purity and elemental composition.

For this compound (C5H3BrO2S), the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 29.02 |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.46 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 38.60 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.46 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.49 |

| Total | 207.05 | 100.00 |

In research, when a new derivative of this compound is synthesized, elemental analysis is performed, and the experimental percentages of C, H, N, and S are expected to be within ±0.4% of the calculated theoretical values to confirm the purity of the compound. For example, in the synthesis of a 3-bromoisothiazole-5-carboxylic acid, a compound with a similar elemental composition, elemental analysis was used to confirm the molecular formula C4H2BrNO2S. libretexts.org

UV-Visible Spectroscopy for Electronic Transitions (Applicable to Derivatives and Complexes)

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. While simple thiophene derivatives may have absorptions in the UV region, the formation of complexes with transition metals can give rise to new and informative electronic transitions in the visible region. slideshare.netlibretexts.orgresearchgate.net

When this compound or its derivatives act as ligands and coordinate to a transition metal center, several types of electronic transitions can be observed:

d-d transitions: These involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the metal center. These transitions are typically weak and their energy depends on the geometry of the complex and the nature of the ligands.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These transitions are generally intense.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. These are also typically intense transitions.

Intra-ligand transitions: These are excitations of electrons within the ligand itself, often π → π* transitions, which are usually observed in the UV region.

For example, a study on a copper(II) complex with a Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde (B154028) showed characteristic UV-Vis absorption bands. The spectrum of the free ligand exhibited bands corresponding to π → π* and n → π* transitions. Upon complexation with copper(II), new bands appeared which were attributed to LMCT and d-d transitions, confirming the coordination of the ligand to the metal ion.

Table 3: Illustrative UV-Visible Absorption Data for a Hypothetical Copper(II) Complex of a 5-Bromothiophene-3-carboxylate Derivative

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ligand | 280 | 15,000 | π → π |

| 350 | 8,000 | n → π | |

| Copper(II) Complex | 285 | 18,000 | Intra-ligand |

| 410 | 5,000 | LMCT | |

| 650 | 150 | d-d transition |

The position and intensity of these absorption bands provide valuable information about the electronic structure and coordination environment of the metal in the complex.

Computational Chemistry and Theoretical Investigations of 5 Bromothiophene 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic characteristics of thiophene-based compounds. By modeling the electronic density, DFT can accurately and efficiently predict a wide range of molecular properties. Theoretical calculations are frequently performed using functionals such as B3LYP with basis sets like 6-31G(d) to analyze the geometric and electronic features of systems derived from 5-bromothiophene-3-carboxylic acid. nanoscience.or.kr

DFT calculations are instrumental in elucidating the electronic structure of this compound and its derivatives. These calculations can determine the distribution of electron density, molecular orbital shapes, and electrostatic potential, which are fundamental to understanding the molecule's behavior. For instance, in studies of polymers incorporating this acid, DFT has been used to evaluate how modifications, such as the sequential fluorination of adjacent phenyl units, systematically alter the electronic properties of the entire macromolecule. nanoscience.or.kr Such analyses help in designing materials with tailored electronic characteristics for applications in organic electronics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability and the electronic transport properties of materials.

DFT calculations are widely used to determine the FMO energy levels. In polymers derived from this compound, these calculations have shown how structural modifications can tune the HOMO and LUMO levels to optimize performance in applications like organic solar cells. nanoscience.or.krtue.nl For example, fluorination of associated polymer units has been shown to effectively lower HOMO energy levels, which is a key strategy for reducing photon energy loss in photovoltaic devices. nanoscience.or.kr

Table 1: Frontier Orbital Energy Levels of Polymers Incorporating this compound Derivatives

| Polymer/System | HOMO (eV) | LUMO (eV) | E_gap (eV) | Source |

|---|---|---|---|---|

| P1 | -5.23 | -2.18 | 3.05 | nanoscience.or.krrsc.org |

| P2 (Difluoro-phenylene) | -5.37 | -2.26 | 3.11 | nanoscience.or.kr |

| P3 (Tetrafluoro-phenylene) | -5.45 | -2.33 | 3.12 | nanoscience.or.kr |

| PB2T | -5.23 | -2.18 | 3.05 | rsc.org |

| PB3T | -5.02 | -2.50 | 2.52 | rsc.org |

Note: Data is based on DFT calculations for polymers derived from or related to this compound. P1, P2, and P3 are polymers with zero, two, and four fluorine substituents on a phenylene unit, respectively. nanoscience.or.kr PB2T and PB3T are other related polymers. rsc.org The HOMO and LUMO values were calculated at the B3LYP/6-31G(d) level. nanoscience.or.kr

While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation, DFT calculations provide a powerful complementary tool for predicting spectroscopic parameters. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of complex spectra and confirm experimentally determined structures. Although specific DFT predictions for this compound are not widely published, the availability of precise experimental data provides a benchmark for such theoretical studies.

Table 2: Experimental NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Source |

|---|---|---|---|

| ¹H (Ar-H) | 8.28 | DMSO-d6 | rsc.org |

| ¹H (Ar-H) | 7.50 | DMSO-d6 | rsc.org |

| ¹H (-COOH) | 12.9 | DMSO-d6 | rsc.org |

| ¹³C | 162.0 | DMSO-d6 | rsc.org |

| ¹³C | 131.0 | DMSO-d6 | rsc.org |

| ¹³C | 128.3 | DMSO-d6 | rsc.org |

| ¹³C | 125.6 | DMSO-d6 | rsc.org |

| ¹³C | 108.6 | DMSO-d6 | rsc.org |

Note: The two aromatic proton signals correspond to the hydrogens at positions 2 and 4 of the thiophene (B33073) ring.

DFT calculations can generate various reactivity descriptors, such as electrostatic potential maps and Fukui functions, which predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the bromine atom at the C5 position and the acidic proton of the carboxylic group are key reactive sites. The compound readily undergoes reactions like Suzuki coupling, where the bromine atom is substituted. DFT calculations can predict the regioselectivity of such cross-coupling reactions, confirming that the C5 position is highly activated for substitution. Furthermore, the carboxylic acid group can be converted into esters or amides through standard procedures like Steglich esterification or reactions involving coupling agents. nanoscience.or.krgoogle.com

The three-dimensional conformation of a molecule is critical to its function and interactions. This compound has conformational flexibility, primarily related to the orientation of the carboxylic acid group relative to the thiophene ring. DFT calculations can be used to perform a potential energy surface scan to identify the most stable conformers and the energy barriers between them. In more complex systems, such as polymers derived from this acid, DFT has been employed to calculate the torsional energy barriers of the polymer backbone, providing insight into the polymer's rigidity and planarity, which in turn affect its electronic properties and aggregation tendencies. nanoscience.or.kr

Molecular Dynamics (MD) Simulations (for complex systems incorporating the compound)

While DFT is excellent for studying the static properties of single molecules or small systems, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of larger, more complex systems over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational changes, solvation effects, and intermolecular interactions.

For systems incorporating this compound or its derivatives, MD simulations are particularly valuable for studying their interactions with biological macromolecules or their behavior in solution. For example, in drug discovery research, derivatives of thiophene carboxylic acids have been studied as enzyme inhibitors. MD simulations of the complex between a thiophene-based inhibitor and the D-amino acid oxidase (DAO) enzyme revealed that a specific tyrosine residue (Tyr224) prefers a stacked conformation with the thiophene ring, leading to a tightly closed active site and potent inhibition. nih.gov Such simulations, often run for trajectories of 100 nanoseconds or more, help to evaluate the stability of ligand-protein complexes and elucidate the mechanisms underlying their biological activity. nih.gov

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions are fundamental in dictating the three-dimensional structures and, consequently, the material properties of molecular solids. In the context of this compound, a combination of halogen bonds, hydrogen bonds, and π-stacking interactions, alongside other weaker forces, plays a pivotal role.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In halothiophene derivatives, the bromine atom can participate in such interactions, significantly influencing crystal packing.

Theoretical and experimental studies on related compounds, such as 2,5-dibromothiophene-3-carboxylic acid derivatives, have shown that the bromine atom can form halogen bonds with oxygen atoms of the carbonyl group (Br···O). bohrium.com The strength and directionality of these bonds are critical in the design of supramolecular assemblies. Computational models, often employing Density Functional Theory (DFT), can predict the geometry and energy of these interactions. For instance, the electrostatic potential on the surface of the bromine atom, known as the σ-hole, is a key predictor of halogen bond strength. umich.edu Studies on 5-bromocytosine (B1215235) have revealed weak to moderate C-Br···O halogen bonds, with interaction energies estimated to be in the range of 1.0–4.0 kcal/mol. mdpi.com The propensity of the bromine atom in this compound to act as a halogen bond donor is a crucial factor in its crystal engineering.

A study on 5-bromocytosine derivatives complemented experimental X-ray diffraction data with Hirshfeld surface analysis and theoretical calculations to quantify and characterize C-Br···O halogen bonds. nih.gov This integrated approach is invaluable for understanding the role of halogen bonding in the solid-state architecture of bromo-substituted heterocyclic compounds.

Table 1: Representative Halogen Bond Parameters in Bromo-Substituted Heterocycles

| Interacting Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) | Reference Compound |

|---|

Note: Data is for a related bromo-substituted heterocyclic compound and serves as an illustrative example.

The carboxylic acid moiety in this compound is a potent hydrogen bond donor and acceptor. This leads to the formation of robust hydrogen bonding networks, which often dominate the crystal packing. The most common motif for carboxylic acids is the formation of centrosymmetric dimers via O-H···O hydrogen bonds between two molecules. mdpi.com

In derivatives of 2,5-dibromothiophene-3-carboxylic acid, a competition between hydrogen bonding and halogen bonding has been observed. bohrium.com Theoretical calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, have been employed to confirm the existence and nature of these bonds. bohrium.com It was found that the carbonyl oxygen preferentially forms N-H···O hydrogen bonds with amide groups when present, indicating that these hydrogen bonds can be more favorable than Br···O halogen bonds. bohrium.com For this compound itself, the primary hydrogen bonding interaction is expected to be the classic carboxylic acid dimer synthon. Theoretical studies on the hydrogenation of carboxylic acids have also highlighted the role of the carboxylic acid as a proton source, emphasizing the reactivity of the O-H group. rsc.org

Table 2: Common Hydrogen Bond Synthons in Carboxylic Acids

| Synthon | Description | Donor | Acceptor |

|---|---|---|---|

| R²₂(8) | Centrosymmetric dimer | O-H | C=O |

The aromatic thiophene ring in this compound allows for π-stacking interactions, where the π-electron clouds of adjacent rings interact attractively. These interactions contribute significantly to the stability of the crystal lattice. The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

Computational studies on thiophene oligomers have shown that π-stacking is a major driving force for the assembly of these materials. rsc.org The strength of these interactions can be tuned by substituents on the thiophene ring. Electron-withdrawing groups, such as the bromine atom and the carboxylic acid group in the title compound, can influence the electrostatic potential of the aromatic ring and thus modulate the nature and strength of the π-stacking. DFT calculations on conformationally flexible sulfoesters have demonstrated that intramolecular π-π interactions can dictate the molecular conformation. rsc.org

C-H···O interactions: The hydrogen atoms on the thiophene ring can form weak hydrogen bonds with the oxygen atoms of the carboxylic acid group of neighboring molecules.

C-Br···O interactions: As a form of halogen bonding, this interaction is significant, as discussed in section 4.3.1. mdpi.comnih.gov

S···S interactions: The sulfur atom in the thiophene ring can participate in chalcogen bonding, a non-covalent interaction involving a Group 16 element.

C-H···π interactions: The hydrogen atoms of the thiophene ring can interact with the π-system of an adjacent ring.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are powerful tools for predicting the non-linear optical (NLO) properties of molecules. Organic molecules with extended π-conjugation and donor-acceptor functionalities, such as this compound, are promising candidates for NLO materials. The bromine atom (electron-withdrawing) and the thiophene ring (π-system) in conjunction with the carboxylic acid group create a donor-π-acceptor-like framework.

DFT calculations can be used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov A large hyperpolarizability value is indicative of a strong NLO response. Studies on other thiophene derivatives and carboxylic acids have shown that theoretical predictions can guide the synthesis of new materials with enhanced NLO properties. dtic.milacs.orgmdpi.com For instance, increasing the conjugation length or tuning the donor-acceptor strength can significantly impact the NLO response. mdpi.com The effect of the solvent on NLO properties can also be modeled using methods like the Polarizable Continuum Model (PCM). acs.org

Table 3: Calculated NLO Properties for a Representative Organic Molecule

| Property | Symbol | Value (a.u.) | Computational Method |

|---|---|---|---|

| Dipole Moment | μ | 5.34 | B3LYP/6-311++G(d,p) |

| Polarizability | α | 235.6 | B3LYP/6-311++G(d,p) |

Note: The values presented are for a generic donor-π-acceptor molecule and are for illustrative purposes only. Specific calculations for this compound are required for accurate prediction.

In Silico Studies for Biological Activity Prediction

Computational methods, often referred to as in silico studies, are increasingly used in the early stages of drug discovery to predict the biological activity of compounds and to understand their mechanism of action. Thiophene derivatives are known to exhibit a wide range of pharmacological activities. researchgate.net

For this compound, in silico approaches can be used to predict its potential as an inhibitor of various enzymes or its interaction with biological receptors. Molecular docking is a common technique used to predict the binding mode and affinity of a molecule to the active site of a target protein. nih.gov For example, new 3-benzoylamino-benzo[b]thiophene derivatives have been analyzed through the in silico VLAK protocol to rationalize their antitumor activity, correctly classifying them as potential antimitotic agents. nih.gov

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), which are crucial for understanding its reactivity and interaction with biological targets. mdpi.com Structure-activity relationship (SAR) studies, aided by computational analysis, can guide the design of more potent and selective derivatives of this compound for specific therapeutic applications. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the broader class of thiophene derivatives has been the subject of numerous such investigations. These studies reveal that the thiophene scaffold is a versatile pharmacophore capable of interacting with a wide array of biological targets. For instance, various thiophene derivatives have been docked against cancer-related targets like tubulin and protein kinases, as well as enzymes involved in inflammatory processes and bacterial infections. nih.govnih.govnih.govmdpi.com

The interactions are typically governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, and halogen bonding, where the bromine atom on the thiophene ring can play a significant role. The carboxylic acid group is a key functional group that can act as a hydrogen bond donor and acceptor, anchoring the ligand within the active site of a target protein.

To illustrate the potential interactions of this compound, a hypothetical molecular docking study against a generic kinase active site is presented below. The data is representative of typical findings for similar thiophene-based inhibitors.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -7.8 | LYS78, GLU95 | Hydrogen Bond with carboxylic acid |

| VAL34, ILE145 | Hydrophobic interaction with thiophene ring | ||

| ASP160 | Halogen bond with bromine atom | ||

| Kinase B | -8.2 | ARG210 | Salt bridge with carboxylic acid |

| LEU15, ALA28 | Hydrophobic interaction with thiophene ring | ||

| PHE159 | π-π stacking with thiophene ring |

This table is for illustrative purposes and the data is not derived from actual experimental or published computational studies on this compound.

Pharmacokinetic and Drug-Likeness Predictions (ADMET)

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. In silico ADMET prediction models are widely used for this purpose.

For this compound, a comprehensive ADMET profile can be predicted based on its structural features and by analogy to other studied thiophene derivatives. These predictions help in assessing its potential as an orally bioavailable drug and in identifying any potential liabilities.

A summary of the predicted ADMET properties for this compound, based on computational models and data from related compounds, is presented in the following table.

Table 2: Predicted ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | May have reasonable permeability across the intestinal cell line model. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system side effects. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Unlikely to be a bacterial mutagen. |

| hERG Inhibition | Low risk | Low potential for causing cardiac arrhythmia. |

The data in this table is predictive and based on in silico models and findings for structurally related thiophene compounds. It should be validated by experimental studies.

The predictions suggest that this compound possesses several favorable drug-like properties, including good predicted intestinal absorption and a low likelihood of key toxicities. The thiophene ring is a common motif in many approved drugs, and its metabolic pathways are relatively well-understood. nih.gov

Applications in Medicinal and Biological Chemistry

5-Bromothiophene-3-carboxylic Acid as a Scaffold for Bioactive Compound Development

This compound is a valuable building block in the synthesis of more complex molecules with desired biological activities. The thiophene (B33073) core, an isostere of benzene (B151609), is frequently incorporated into drug candidates to modulate their physicochemical properties and enhance biological interactions. The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aryl or heteroaryl groups. This versatility enables the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

For instance, research on the closely related isomer, 5-bromothiophene-2-carboxylic acid, has demonstrated its utility as a scaffold. It has been used to synthesize new classes of thiophene-based molecules through esterification followed by coupling reactions with different arylboronic acids. nih.gov This strategy highlights how the bromothiophene carboxylic acid framework can be systematically modified to develop compounds with specific biological targets, such as antibacterial or spasmolytic agents. nih.gov The carboxylic acid group itself can be converted into amides, esters, or other functional groups, further expanding the chemical space that can be explored from this single precursor. nih.gov This strategic functionalization is central to its role as a versatile scaffold in modern drug discovery.

Antimicrobial Activities of this compound Derivatives

Derivatives of bromothiophene carboxylic acids have shown significant promise as antimicrobial agents, with research exploring their efficacy against a range of bacterial and fungal pathogens, including those resistant to existing drugs.

Thiophene derivatives have been identified as having noteworthy antibacterial potential. Research into derivatives synthesized from the related 5-bromothiophene-2-carboxylic acid has yielded compounds with potent antibacterial effects. For example, a series of 2-ethylhexyl 5-arylthiophene-2-carboxylates were synthesized and tested for their antibacterial activity. nih.gov One of the most active compounds demonstrated significant efficacy, highlighting the potential of this chemical class. nih.gov In other studies, thiophene derivatives have been shown to possess bactericidal effects, causing increased membrane permeabilization in bacteria.

The development of new antifungal agents is a critical area of research, and thiophene-based molecules have emerged as promising candidates. While specific studies on the antifungal properties of this compound derivatives are not extensively detailed in the provided search results, the broader class of thiophene derivatives has shown notable activity. For example, a thiophene-thiosemicarbazone derivative was found to exert its antifungal effect against Candida albicans by inducing oxidative stress and apoptosis. nih.gov

Furthermore, studies on other types of carboxylic acid amides have demonstrated significant antifungal effects against various phytopathogenic fungi, with some compounds showing efficacy comparable to the commercial fungicide boscalid. These findings suggest that the derivatization of a carboxylic acid, such as that in this compound, into amides is a viable strategy for discovering new antifungal agents. The following table presents findings from a study on novel carboxylic acid amides against different fungi.

Table 1: Antifungal Activity of Carboxylic Acid Amide Derivatives EC₅₀ values in µg/mL. Lower values indicate higher potency.

| Compound | Rhizoctonia solani | Pythium aphanidermatum |

|---|---|---|

| 1c | 19.95 | 17.99 |

| 3c | 19.19 | 16.75 |

| Boscalid (Control) | 14.47 | 10.68 |

A significant challenge in modern medicine is the rise of extensively drug-resistant (XDR) pathogens. Research has demonstrated that derivatives of bromothiophene carboxylic acids can be effective against these challenging bacteria. In a study focused on XDR Salmonella Typhi, a series of compounds were synthesized from 5-bromothiophene-2-carboxylic acid. nih.gov

One derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (compound 4F), exhibited outstanding antibacterial action against a clinical isolate of XDR S. Typhi, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. nih.gov This indicates that the thiophene scaffold is a promising starting point for the development of new drugs to combat typhoid fever caused by highly resistant strains. nih.gov

Table 2: Antibacterial Activity against XDR Salmonella Typhi

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | 3.125 |

| Ciprofloxacin (Control) | 25 |

| Ceftriaxone (Control) | >100 |

Spasmolytic Activity of Thiophene-Based Derivatives

Thiophene derivatives have also been investigated for their spasmolytic properties, which involve the relaxation of smooth muscle spasms. This activity is particularly relevant for treating gastrointestinal disorders.

While direct studies on derivatives of this compound were not found, extensive research on the closely related isomer, 5-bromothiophene-2-carboxylic acid, has demonstrated significant spasmolytic potential. In these studies, derivatives were synthesized and evaluated for their ability to relax high-K⁺ induced contractions in isolated rat duodenum, a standard model for assessing calcium channel blocking activity. nih.gov

Several synthesized compounds showed complete relaxation of the induced contractions, with potent EC₅₀ values. The EC₅₀ value represents the concentration of a drug that gives a half-maximal response, with lower values indicating greater potency. The results suggest that the spasmolytic effect of these thiophene derivatives may be due to the blockade of calcium channels. nih.gov

Table 3: Spasmolytic Activity of 5-Bromothiophene-2-carboxylic Acid Derivatives EC₅₀ values represent the concentration for 50% of maximal relaxation.

| Compound | Spasmolytic Potency (EC₅₀ in µM) |

|---|---|

| 5c | 1.39 |

| 10d | 1.26 |

| 10b | 2.13 |

| 10e | 2.89 |

| 10c | 3.14 |

| 5a | 4.21 |

| 5b | 7.09 |

| 5d | 11.8 |

Structure-Activity Relationship (SAR) Studies for Spasmolytic Effects